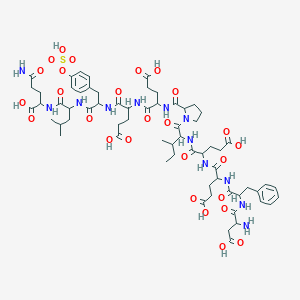

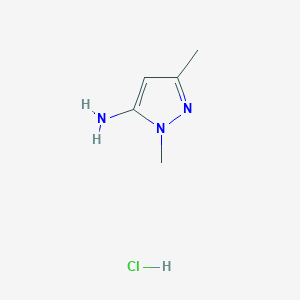

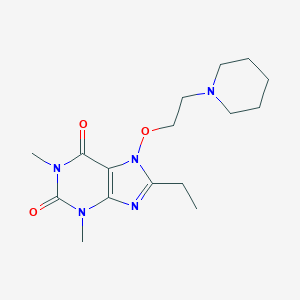

![molecular formula C15H14N2O5S B034515 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid CAS No. 109065-69-2](/img/structure/B34515.png)

2-[(4-Benzamidophenyl)sulfonylamino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4-Benzamidophenyl)sulfonylamino]acetic acid, also known as BzATP, is a purinergic receptor agonist that has been widely studied for its role in cellular signaling and physiological functions. BzATP belongs to the class of ATP analogs that activate purinergic receptors, which are involved in various biological processes such as neurotransmission, inflammation, and immune response.

Mechanism Of Action

2-[(4-Benzamidophenyl)sulfonylamino]acetic acid activates P2X receptors by binding to their extracellular domains and inducing conformational changes that lead to channel opening and ion flux. P2X receptors are cation-selective channels that allow the influx of Ca2+, Na+, and K+ ions, depending on the subtype and the cellular context. The activation of P2X receptors by 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid can trigger various downstream signaling pathways, such as intracellular Ca2+ mobilization, protein kinase activation, and gene expression changes. The precise mechanisms of P2X receptor activation and signaling by 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid are still being investigated, and new insights into these processes may have important implications for drug discovery and therapeutic interventions.

Biochemical And Physiological Effects

2-[(4-Benzamidophenyl)sulfonylamino]acetic acid has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. For example, 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid can induce Ca2+ influx and neurotransmitter release in neurons, promote cytokine secretion and inflammasome activation in immune cells, and modulate ion transport and contractility in smooth muscle cells. 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid has also been implicated in various pathological conditions, such as chronic pain, neurodegeneration, and cardiovascular diseases. The effects of 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid on P2X receptor function and downstream signaling pathways are complex and context-dependent, and further research is needed to elucidate the molecular mechanisms underlying these effects.

Advantages And Limitations For Lab Experiments

2-[(4-Benzamidophenyl)sulfonylamino]acetic acid has several advantages as a tool compound for studying P2X receptors and their functions. It is a potent and selective agonist of P2X receptors, and it can be used to activate these receptors in various cell types and tissues. 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid is also relatively stable and easy to handle, and it can be obtained in high purity and yield by chemical synthesis. However, there are also some limitations and challenges associated with the use of 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid in lab experiments. For example, 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid can induce non-specific effects and toxicity at high concentrations, and its effects on P2X receptors may be influenced by the presence of other ligands and modulators. Moreover, the interpretation of 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid-induced effects on P2X receptors may be complicated by the heterogeneity and diversity of P2X receptor subtypes and their expression patterns in different cell types and tissues.

Future Directions

There are several future directions for research on 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid and its role in cellular signaling and physiological functions. One direction is to investigate the structure-function relationships of P2X receptors and their interactions with 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid and other ligands. This may lead to the development of more potent and selective P2X receptor agonists and antagonists for therapeutic applications. Another direction is to explore the roles of P2X receptors and 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid in various disease states, such as chronic pain, neurodegeneration, and cardiovascular diseases. This may provide new insights into the pathophysiology and potential treatments of these conditions. Additionally, the use of 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid and other P2X receptor agonists as tool compounds may facilitate the discovery of novel signaling pathways and molecular targets that are involved in cellular functions and disease mechanisms.

Synthesis Methods

2-[(4-Benzamidophenyl)sulfonylamino]acetic acid can be synthesized by reacting 4-aminobenzoic acid with 4-bromobenzenesulfonyl chloride to form 4-bromobenzamidobenzoic acid. The resulting compound is then reacted with glycine ethyl ester hydrochloride and triethylamine to produce 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid. The synthesis of 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid has been optimized to achieve high yield and purity, and the compound can be obtained in a few steps with commercially available starting materials.

Scientific Research Applications

2-[(4-Benzamidophenyl)sulfonylamino]acetic acid has been extensively studied for its role in cellular signaling and physiological functions. It is a potent agonist of P2X purinergic receptors, which are ion channels that are activated by extracellular ATP. P2X receptors are widely expressed in various tissues and cell types, and they play important roles in neurotransmission, pain sensation, inflammation, immune response, and other physiological processes. 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid has been used as a tool compound to study the function and regulation of P2X receptors, as well as their involvement in disease states.

properties

CAS RN |

109065-69-2 |

|---|---|

Product Name |

2-[(4-Benzamidophenyl)sulfonylamino]acetic acid |

Molecular Formula |

C15H14N2O5S |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

2-[(4-benzamidophenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C15H14N2O5S/c18-14(19)10-16-23(21,22)13-8-6-12(7-9-13)17-15(20)11-4-2-1-3-5-11/h1-9,16H,10H2,(H,17,20)(H,18,19) |

InChI Key |

OOKHBGUVFNXREL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |

synonyms |

BAPSG N-(((4-benzoylamino)phenyl)sulfonyl)glycine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

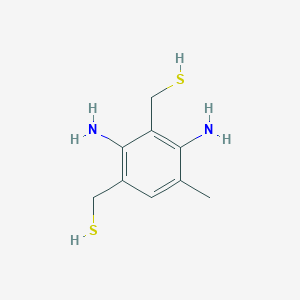

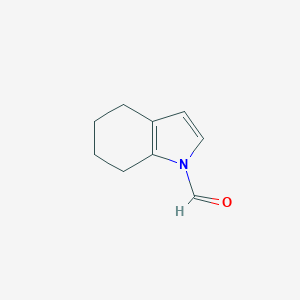

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)